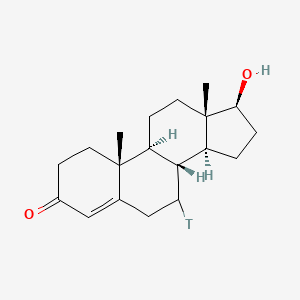

Testosterone-7-3H

Description

Properties

CAS No. |

52844-06-1 |

|---|---|

Molecular Formula |

C19H28O2 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-7-tritio-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1/i4T/t4?,14-,15-,16-,17-,18-,19- |

InChI Key |

MUMGGOZAMZWBJJ-HXDUMTRNSA-N |

Isomeric SMILES |

[3H]C1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O)C |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: This can be achieved through various methods, including catalytic hydrogenation using tritium gas or by tritiation of a suitable precursor followed by chemical transformation to testosterone .

Industrial Production Methods: Industrial production of Testosterone-7-3H involves the use of advanced radiolabeling techniques to ensure high purity and specific activity. The process often requires specialized equipment and facilities to handle radioactive materials safely. The final product is purified using chromatographic techniques to remove any unreacted tritium and by-products .

Chemical Reactions Analysis

Types of Reactions: Testosterone-7-3H undergoes several types of chemical reactions, including:

Oxidation: Conversion to androstenedione.

Reduction: Formation of dihydrotestosterone.

Substitution: Introduction of various functional groups at specific positions on the steroid backbone.

Common Reagents and Conditions:

Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Often employs reagents like halogens or organometallic compounds under controlled conditions.

Major Products:

Oxidation: Androstenedione.

Reduction: Dihydrotestosterone.

Substitution: Various functionalized testosterone derivatives.

Scientific Research Applications

Testosterone-7-3H has a wide range of applications in scientific research:

Chemistry: Used to study the metabolic pathways and chemical transformations of testosterone.

Biology: Helps in understanding the hormone’s role in cellular processes and its interaction with receptors.

Medicine: Aids in the development of new therapeutic agents targeting testosterone pathways.

Industry: Utilized in the production of radiolabeled compounds for research and diagnostic purposes

Mechanism of Action

Testosterone-7-3H exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes that regulate the development and maintenance of male secondary sexual characteristics. The radiolabeling with tritium allows researchers to trace the hormone’s distribution and interaction within the body, providing insights into its molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Isotopic Differences

Testosterone-7-³H vs. [1,2,6,7-³H(N)]-Testosterone

Testosterone-7-³H is labeled at the 7th carbon position, whereas [1,2,6,7-³H(N)]-Testosterone (NEN Radiochemicals) incorporates tritium at positions 1, 2, 6, and 7 . The multi-position labeling in the latter increases the risk of radioactive loss during metabolic processes (e.g., dehydrogenation or hydroxylation), reducing its utility in long-term tracking. In contrast, the 7-³H label remains stable during most metabolic transformations, making it preferable for studies requiring sustained radioactivity detection .Testosterone-7-³H vs. 1-Testosterone

1-Testosterone (5α-androst-1-en-3-one) is a synthetic anabolic steroid with a structural modification at the 1st carbon (double bond) and 5α-reduction . Unlike Testosterone-7-³H, which is a radiotracer, 1-Testosterone is pharmacologically active, binding strongly to androgen receptors to promote muscle growth. Its molecular weight (288.4 g/mol) matches unlabeled testosterone, but its altered structure confers distinct metabolic and anabolic properties .

Pharmacokinetic Profiles

| Compound | Half-Life (Hours) | Key Applications | Radiolabel Stability |

|---|---|---|---|

| Testosterone-7-³H | 2–4 | Metabolic tracing, receptor binding | High (7-³H position) |

| [1,2,6,7-³H(N)]-Testosterone | 1–2 | Autoradiography, short-term assays | Moderate |

| Testosterone Enanthate | 150–200 | Hormone replacement therapy | N/A (non-radioactive) |

| 1-Testosterone | 6–8 | Anabolic research (muscle hypertrophy) | N/A (non-radioactive) |

Analytical and Regulatory Considerations

Purity and Certification

Testosterone-7-³H is supplied at ≥98% purity for research, comparable to δ6-Testosterone Enanthate and 1-Testosterone . However, regulatory classifications differ: 1-Testosterone and δ6-Testosterone Enanthate are Schedule III controlled substances in the U.S., whereas Testosterone-7-³H is regulated for laboratory use only .- Safety and Handling Testosterone-7-³H requires stringent radiation safety protocols (e.g., shielding, waste disposal), unlike non-radioactive analogs . Its molecular weight (288.43 g/mol) and formula (C₁₉H₂₈O₂) align with unmodified testosterone, ensuring compatibility in assays .

Q & A

Q. What are the key elements of a rigorous ethics statement for studies involving this compound?

- Methodological Answer: Disclose radiation safety certifications, animal welfare compliance (e.g., IACUC approval), and data anonymization for human cell lines. Include CVs of principal investigators and licenses in supplementary documents, per FDA guidelines .

Q. How should sex/gender differences be addressed in preclinical studies with this compound?

- Methodological Answer: Report the sex of animal models or cell lines and justify single-sex designs if used. For human-derived samples, analyze data stratified by sex or discuss limitations in generalizability, following SAGER guidelines .

Data Validation & Transparency

Q. What validation steps are essential when identifying this compound metabolites in novel tissues?

Q. How can researchers enhance transparency in reporting negative results from this compound experiments?

- Methodological Answer: Submit negative datasets to open-access repositories (e.g., Zenodo) with detailed metadata. Use preprint platforms to share findings before journal submission, reducing publication bias. Follow CONSORT or ARRIVE extensions for null results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.